Neocurdione

Vue d'ensemble

Description

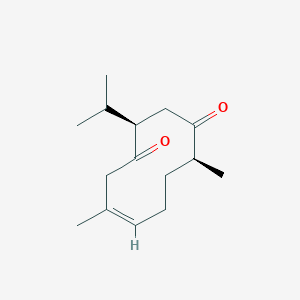

Neocurdione is a hepatoprotective sesquiterpene isolated from the Curcuma zedoaria rhizome . It has a molecular formula of C15H24O2 and a molecular weight of 236.355 .

Synthesis Analysis

The complete stereostructure of Neocurdione was determined based on the chemical transformation of curdione to 4-epicurdione, as well as X-ray crystallography . Molecular mechanics calculations were used to identify the stable conformations among forty-eight conformers for each compound .

Molecular Structure Analysis

Neocurdione has a molecular formula of C15H24O2 and a monoisotopic mass of 236.177628 Da . The structure of Neocurdione is also available as a 3D structure .

Chemical Reactions Analysis

Molecular mechanics calculations of flexible germacrenediones, especially curdione and neocurdione, were used to identify the stable conformations among forty-eight conformers for each compound .

Physical And Chemical Properties Analysis

Neocurdione has a molecular weight of 236.35 and a formula of C15H24O2 . More detailed physical and chemical properties can be found in the Material Safety Data Sheet .

Applications De Recherche Scientifique

Herbal Medicine

Neocurdione is a sesquiterpene found in Curcuma wenyujin, a plant widely used in traditional herbal medicines . The sesquiterpenes in Curcuma species, including Neocurdione, are important bioactive compounds .

Anti-Inflammatory Properties

Research has shown that Neocurdione, along with other components of Zedoary turmeric oil, can attenuate inflammation . This suggests potential applications in the treatment of inflammatory conditions.

Antioxidant Activity

Curcuma species, which contain Neocurdione, have been reported to have antioxidant properties . This could make Neocurdione useful in combating oxidative stress.

Anti-Bacterial Properties

The bioactive constituents of Curcuma wenyujin, including Neocurdione, have been studied for their anti-bacterial activity . This suggests potential applications in the treatment of bacterial infections.

Anti-Diabetic Effects

Research on Curcuma wenyujin has indicated potential anti-diabetic effects . As a component of this plant, Neocurdione may contribute to these effects.

Anti-Cancer Activity

Studies have suggested that Curcuma wenyujin and its components, including Neocurdione, may have anti-cancer activity . This opens up potential applications in cancer treatment.

Amelioration of Osteoporosis

Research has indicated that Curcuma wenyujin, which contains Neocurdione, may ameliorate osteoporosis . This suggests potential applications in the treatment and prevention of this condition.

Quality Control of Herbal Medicines

The quantitative analysis of sesquiterpenes like Neocurdione in Curcuma wenyujin is important for the quality control of herbal medicines . This highlights the role of Neocurdione in ensuring the efficacy of these medicines.

Mécanisme D'action

Target of Action

Neocurdione primarily targets the liver, where it exerts a potent effect on D-galactosamine (D-Gain) and lipopolysaccharide (LPS) induced acute liver injury in mice . .

Mode of Action

Neocurdione interacts with its targets in the liver to exert a hepatoprotective effect. It is particularly effective against liver injury induced by D-Gain and LPS

Biochemical Pathways

The biochemical pathways affected by Neocurdione are related to liver function and injury. Neocurdione appears to intervene in the pathways leading to D-Gain and LPS-induced liver injury

Result of Action

The primary result of Neocurdione’s action is the protection of the liver from injury. It has been shown to exert a potent effect against acute liver injury induced by D-Gain and LPS in mice .

Propriétés

IUPAC Name |

(3R,6Z,10S)-6,10-dimethyl-3-propan-2-ylcyclodec-6-ene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-10(2)13-9-14(16)12(4)7-5-6-11(3)8-15(13)17/h6,10,12-13H,5,7-9H2,1-4H3/b11-6-/t12-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPFMRXIVDLQKX-BLJGWETHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C(CC(=O)C(CC1=O)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC/C=C(\CC(=O)[C@H](CC1=O)C(C)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3R,6E,10S)-6,10alpha-Dimethyl-3-isopropyl-6-cyclodecene-1,4-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Neocurdione?

A1: Neocurdione is a sesquiterpene primarily isolated from plants within the Curcuma genus, notably Curcuma wenyujin and Curcuma aromatica [, , , , , ]. These plants are traditionally used for medicinal purposes in various cultures.

Q2: What is the molecular formula and weight of Neocurdione?

A2: Neocurdione has the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol [, ].

Q3: How is Neocurdione structurally characterized?

A3: Neocurdione's structure has been elucidated using various spectroscopic techniques. These include 1H NMR, 13C NMR, and mass spectrometry (MS) [, , , , , ]. X-ray crystallography of a derivative has also been employed to confirm its absolute configuration [, ].

Q4: What are the main components found in the essential oil of Curcuma wenyujin alongside Neocurdione?

A4: Analysis of Curcuma wenyujin essential oil revealed that alongside Neocurdione, other major components include curdione, β-elemene, curzerene, germacrone, and curcumol [, ]. The presence of these compounds can vary depending on factors such as geographical origin and extraction method.

Q5: How does the chemical composition of volatile oils from Curcuma phaeocaulis and Curcuma wenyujin compare when processed with rice vinegar?

A5: Research indicates significant variations in the composition of volatile oils obtained from Curcuma phaeocaulis and Curcuma wenyujin after stir-heating with rice vinegar. While both species share some common components, including 1,8-cineole, camphor, isoborneol, β-elemene, various forms of germacrone, neocurdione, naphthalene, and γ-sitosterol, they exhibit distinct profiles overall [].

Q6: Is Neocurdione thermally stable?

A6: Neocurdione exhibits thermal sensitivity. Studies have shown that it can undergo isomerization to curcumol in the presence of a Lewis acid catalyst []. This finding is particularly relevant for processes involving heat treatment, such as extraction and isolation procedures.

Q7: What is the conformational preference of Neocurdione in solution and in its crystalline form?

A7: NMR studies, including low-temperature measurements and NOE experiments, indicate that Neocurdione primarily adopts an anti conformation (C(10)-CH3/C(5)=O) in solution []. Interestingly, X-ray crystallography revealed a syn conformation in the solid state []. This difference highlights the impact of environmental factors on molecular conformation.

Q8: Have computational methods been used to study Neocurdione?

A8: Yes, molecular mechanics calculations and molecular dynamics simulations have been employed to investigate the conformational preferences of Neocurdione [, ]. These computational studies provide insights into the flexibility and potential energy landscape of the molecule.

Q9: What are the potential applications of Neocurdione?

A9: Research suggests that Neocurdione might have potential applications in several areas, including:

- Anti-inflammatory Agent: Studies have demonstrated the anti-inflammatory activity of Neocurdione and other sesquiterpenes from Curcuma zedoaria, suggesting a potential role in treating inflammatory conditions [].

- Anticancer Activity: Studies highlight the potential of Neocurdione and other sesquiterpenes isolated from Curcuma species, particularly against breast cancer cell lines [, ].

- Anti-attachment Properties: Neocurdione has been identified as a potential attachment inhibitor against the blue mussel, Mytilus edulis galloprovincialis, suggesting possible applications in antifouling strategies [].

Q10: Has the safety and toxicity of Neocurdione been extensively studied?

A10: While some studies suggest potential therapeutic benefits of Neocurdione, comprehensive toxicological data and safety profiles are currently limited. Further research is crucial to establish its safety for human use.

Q11: What analytical techniques are employed to characterize and quantify Neocurdione?

A11: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used for both qualitative and quantitative analysis of Neocurdione in plant extracts and essential oils [, , , ]. High-performance liquid chromatography (HPLC) methods have also been developed, particularly for simultaneous determination of multiple sesquiterpenes in Curcuma species [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Diindeno[1,2-b:2,1-e]pyridine-10,12-dione, 5,11-dihydro-5-phenyl-](/img/no-structure.png)